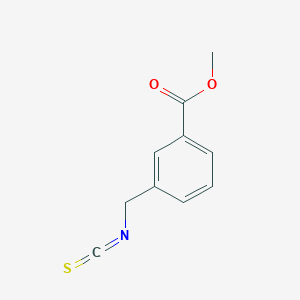

Methyl 3-(isothiocyanatomethyl)benzoate

Description

Methyl 3-(isothiocyanatomethyl)benzoate is a heteroaromatic compound featuring a benzoate ester backbone substituted with an isothiocyanate (-N=C=S) functional group at the 3-position. This compound serves as a critical intermediate in organic synthesis, particularly in the development of bioactive molecules such as pyrazole derivatives with tumor cell growth inhibitory activity . Its reactivity stems from the electrophilic isothiocyanate group, which readily undergoes nucleophilic additions or cycloadditions, enabling diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

methyl 3-(isothiocyanatomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-13-10(12)9-4-2-3-8(5-9)6-11-7-14/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIIPQQBLULMJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(isothiocyanatomethyl)benzoate can be synthesized through several methods. One common approach involves the reaction of 3-(chloromethyl)benzoic acid with potassium thiocyanate in the presence of a base, followed by esterification with methanol . The reaction conditions typically include a solvent such as acetone or dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In industrial settings, the production of methyl 3-(isothiocyanatomethyl)benzoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(isothiocyanatomethyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

Addition Reactions: The compound can react with nucleophiles such as amines to form thiourea derivatives.

Oxidation and Reduction: While less common, the compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with methyl 3-(isothiocyanatomethyl)benzoate.

Solvents: Common solvents include dichloromethane, acetone, and ethanol.

Catalysts: Bases such as triethylamine or potassium carbonate are often used to facilitate reactions.

Major Products

The major products formed from reactions with methyl 3-(isothiocyanatomethyl)benzoate include thiourea derivatives, sulfonyl derivatives, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of Methyl 3-(isothiocyanatomethyl)benzoate

The synthesis of isothiocyanates, including methyl 3-(isothiocyanatomethyl)benzoate, can be achieved through various methodologies. A common approach involves the reaction of methyl 3-(chloromethyl)benzoate with potassium thiocyanate or other thiocyanate sources. This reaction typically occurs under mild conditions and can yield high purity products.

Recent studies have optimized the synthesis process using microwave-assisted techniques, which enhance the yield and reduce reaction times significantly. For instance, reactions conducted with dithiocarbamates as intermediates have shown yields between 72% to 96%, demonstrating the efficiency of modern synthetic methods .

Antimicrobial Properties

Methyl 3-(isothiocyanatomethyl)benzoate has been evaluated for its antimicrobial activity against various bacterial strains. Research indicates that isothiocyanates possess inherent antibacterial properties, making them valuable in developing new antimicrobial agents. Studies have shown that derivatives of isothiocyanates exhibit significant activity against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections .

Anticancer Potential

Isothiocyanates are also recognized for their anticancer properties. Methyl 3-(isothiocyanatomethyl)benzoate has been studied for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy . The structure-activity relationship analyses indicate that modifications to the isothiocyanate group can enhance its potency against specific cancer types.

Agricultural Applications

In agriculture, methyl 3-(isothiocyanatomethyl)benzoate has been explored for its potential as a natural pesticide. Isothiocyanates are known for their insecticidal properties and can serve as effective biopesticides against various agricultural pests. Field studies have shown that these compounds can reduce pest populations while minimizing the impact on beneficial insects, thereby promoting sustainable agricultural practices .

Material Science Applications

The unique chemical properties of methyl 3-(isothiocyanatomethyl)benzoate make it suitable for applications in materials science. Its ability to form cross-linked polymers upon polymerization suggests potential uses in developing novel materials with enhanced mechanical properties. Research into its application as a functional monomer in polymer chemistry is ongoing, with promising results indicating improved material performance in various conditions .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of methyl 3-(isothiocyanatomethyl)benzoate revealed that it significantly inhibited the growth of E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be low, indicating high potency against these pathogens. The study emphasized the need for further exploration into its mechanism of action and potential formulations for clinical use .

Case Study 2: Anticancer Activity

In a preclinical study examining the anticancer effects of methyl 3-(isothiocyanatomethyl)benzoate, researchers observed a marked reduction in cell viability across several cancer cell lines. The compound was found to induce cell cycle arrest and apoptosis through intrinsic pathways, making it a promising candidate for further drug development aimed at specific cancers .

Mechanism of Action

The mechanism by which methyl 3-(isothiocyanatomethyl)benzoate exerts its effects involves the interaction of the isothiocyanate group with biological molecules. This interaction can lead to the modification of proteins and enzymes, affecting their function. The compound can also induce oxidative stress in cells by increasing the production of reactive oxygen species .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and physicochemical properties of Methyl 3-(isothiocyanatomethyl)benzoate and its analogs:

Physicochemical Properties

- Solubility : The benzoate ester group enhances lipophilicity, making Methyl 3-(isothiocyanatomethyl)benzoate more soluble in organic solvents (e.g., EtOAc or DMF) compared to polar derivatives like 3-Methylbenzoyl isothiocyanate .

- Hydrogen Bonding: With 0 hydrogen bond donors and 4 acceptors, the compound has a polar surface area of 70.8 Ų, influencing its bioavailability and interaction with biological targets .

Biological Activity

Methyl 3-(isothiocyanatomethyl)benzoate is a compound of increasing interest due to its potential biological activities, particularly in the fields of pest control and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its insecticidal properties and potential anticancer effects.

Chemical Structure and Properties

Methyl 3-(isothiocyanatomethyl)benzoate is an isothiocyanate derivative characterized by the presence of an isothiocyanate group (-N=C=S) attached to a methyl benzoate structure. This configuration is significant as it influences the compound's reactivity and biological interactions.

Insecticidal Activity

Recent studies have highlighted the insecticidal properties of methyl 3-(isothiocyanatomethyl)benzoate. It has been shown to exhibit strong activity against various insect pests, making it a promising candidate for environmentally friendly insecticides.

- Mechanism of Action : The insecticidal action is primarily attributed to the disruption of neurotransmission in insects. Isothiocyanates are known to inhibit cholinesterase activity, leading to increased levels of neurotransmitters, which can be toxic to insects .

-

Case Studies :

- A study found that methyl 3-(isothiocyanatomethyl)benzoate significantly reduced the fecundity and longevity of aphids, demonstrating its effectiveness in controlling pest populations .

- Another investigation reported a reduction in flight ability in honeybees exposed to increasing concentrations of this compound, indicating potential risks to non-target species .

Anticancer Activity

In addition to its insecticidal properties, methyl 3-(isothiocyanatomethyl)benzoate has been explored for its anticancer potential. Isothiocyanates are recognized for their ability to induce apoptosis in cancer cells through various mechanisms.

- Biological Evaluation : Research has indicated that methyl isothiocyanates can increase intracellular reactive oxygen species (ROS) levels while depleting glutathione (GSH), leading to oxidative stress that can kill cancer cells .

- Structure-Activity Relationship : The effectiveness of isothiocyanates as anticancer agents often depends on their structural features. Modifications to the benzene ring or the length of the carbon chain connecting the isothiocyanate group can significantly affect their potency against different cancer cell lines .

Comparative Biological Activities

To better understand the biological activity of methyl 3-(isothiocyanatomethyl)benzoate, a comparison with other related compounds can provide insights into its potential applications.

Future Perspectives

The biological activity of methyl 3-(isothiocyanatomethyl)benzoate presents promising avenues for further research. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its insecticidal and anticancer effects.

- Field Trials : Assessing its efficacy and safety in real-world agricultural settings.

- Formulation Development : Exploring combinations with other biopesticides or adjuvants to enhance effectiveness.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.